molecular formula C16H8F10 B1621802 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] CAS No. 287172-67-2

1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]

Cat. No.: B1621802
CAS No.: 287172-67-2
M. Wt: 390.22 g/mol
InChI Key: FZXKHINLRQLJNU-UHFFFAOYSA-N
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Description

1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], commonly known as TFB, is a chemical compound that has been widely used in scientific research. TFB has unique properties that make it an essential component in various applications such as organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

Synthesis and Material Properties

A significant application of fluorine-containing compounds like 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] is in the synthesis of new polymeric materials. For instance, the synthesis of highly fluorinated monomers leads to the development of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability and specific glass transition temperatures. Such materials are valuable in applications requiring low dielectric constants and high thermal stability (Fitch et al., 2003).

Coordination Chemistry

The compound's utility extends to coordination chemistry, where fluorocarbon-based fluorocryptands are synthesized for their unique binding properties with Group I and II metal ions. These complexes exhibit significant shifts in NMR resonances, demonstrating the strong interaction between fluorine atoms and metal ions. This interaction is crucial for understanding the coordination behavior of fluorinated ligands with metals, offering insights into the development of new materials and catalysts (Plenio et al., 1997).

Polymer Chemistry

In polymer chemistry, 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] serves as a building block for designing novel polymeric structures. For example, the synthesis of aromatic poly(pyridinium salt)s from bis[pyrylium tetrafluoromethanesulfonate (triflate)] highlights the compound's role in creating organo-soluble, rigid-rod polymers with excellent thermal and thermooxidative stability. These materials are promising for advanced applications due to their inherent viscosities, solubility in polar aprotic solvents, and ability to form tough, thin films (Huang et al., 2000).

Advanced Materials and Sensing

Additionally, the compound is involved in the synthesis of materials with aggregation-induced emission properties, useful for fluorescent photopatterning, optical limiting, and explosive detection. These materials demonstrate novel phenomena such as aggregation-induced emission enhancement, serving as fluorescent chemosensors for detecting explosives (Hu et al., 2012).

Catalysis

In catalysis, tris(pentafluorophenyl)borane's efficacy as a catalyst in synthesizing optically active, completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s highlights the potential for using fluorinated compounds in producing polymers with controlled chemical and stereoregular structures under mild conditions. This research paves the way for the tailored synthesis of optically active polymers with specific properties (Zhou & Kawakami, 2005).

Properties

IUPAC Name

1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F10/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXKHINLRQLJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378298
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-67-2
Record name Benzene, 1,1′-(tetrafluoro-1,2-ethanediyl)bis[3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287172-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
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1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Reactant of Route 3
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Reactant of Route 4
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Reactant of Route 5
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Reactant of Route 6
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]

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